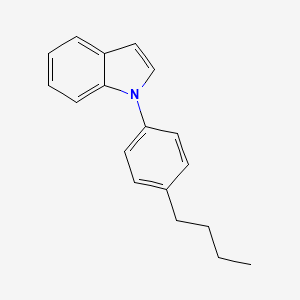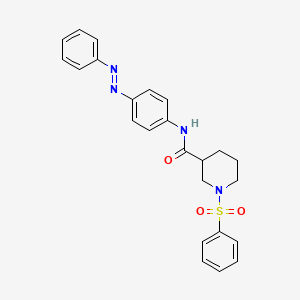
(E)-N-(4-(phenyldiazenyl)phenyl)-1-(phenylsulfonyl)piperidine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-N-(4-(phenyldiazenyl)phenyl)-1-(phenylsulfonyl)piperidine-3-carboxamide is a synthetic organic compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a phenyldiazenyl group, a phenylsulfonyl group, and a piperidine carboxamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-(4-(phenyldiazenyl)phenyl)-1-(phenylsulfonyl)piperidine-3-carboxamide typically involves multiple steps, starting from readily available starting materials. One possible synthetic route could involve the following steps:
Diazotization Reaction: The synthesis begins with the diazotization of aniline to form a diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with a phenyl derivative to introduce the phenyldiazenyl group.
Sulfonylation: The resulting compound undergoes sulfonylation to introduce the phenylsulfonyl group.
Piperidine Carboxamide Formation: Finally, the compound is reacted with a piperidine derivative to form the piperidine carboxamide moiety.
Industrial Production Methods
Industrial production methods for such compounds typically involve optimization of the reaction conditions to maximize yield and purity. This may include the use of specific catalysts, solvents, and temperature control to ensure efficient and scalable synthesis.
Análisis De Reacciones Químicas
Types of Reactions
(E)-N-(4-(phenyldiazenyl)phenyl)-1-(phenylsulfonyl)piperidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or modify certain functional groups.
Substitution: The compound can undergo substitution reactions to replace specific atoms or groups with others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may result in the removal of certain groups.
Aplicaciones Científicas De Investigación
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may be studied for its potential biological activity, including interactions with proteins and other biomolecules.
Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.
Industry: It may find applications in the development of new materials or as a reagent in industrial chemical processes.
Mecanismo De Acción
The mechanism of action of (E)-N-(4-(phenyldiazenyl)phenyl)-1-(phenylsulfonyl)piperidine-3-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and the biological context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to (E)-N-(4-(phenyldiazenyl)phenyl)-1-(phenylsulfonyl)piperidine-3-carboxamide include other piperidine derivatives with different substituents. Examples include:
- N-(4-(phenyldiazenyl)phenyl)piperidine-3-carboxamide
- N-(4-(phenyldiazenyl)phenyl)-1-(methylsulfonyl)piperidine-3-carboxamide
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique chemical and biological properties
Propiedades
Número CAS |
952801-63-7 |
|---|---|
Fórmula molecular |
C24H24N4O3S |
Peso molecular |
448.5 g/mol |
Nombre IUPAC |
1-(benzenesulfonyl)-N-(4-phenyldiazenylphenyl)piperidine-3-carboxamide |
InChI |
InChI=1S/C24H24N4O3S/c29-24(19-8-7-17-28(18-19)32(30,31)23-11-5-2-6-12-23)25-20-13-15-22(16-14-20)27-26-21-9-3-1-4-10-21/h1-6,9-16,19H,7-8,17-18H2,(H,25,29) |
Clave InChI |
AQEXNFKUBGCTOV-UHFFFAOYSA-N |
SMILES canónico |
C1CC(CN(C1)S(=O)(=O)C2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)N=NC4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


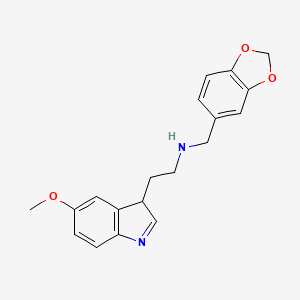

![N-benzyl-4-[(6-morpholin-4-yl-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]benzamide](/img/structure/B14125777.png)

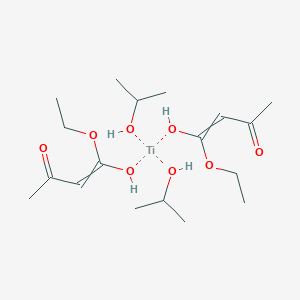
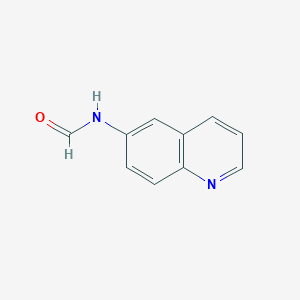

![N-benzyl-N-ethyl-2-(3-(2-methoxyphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B14125811.png)
![[(1R)-2,2-difluoro-1-(hydroxymethyl)cyclopropyl]methyl acetate](/img/structure/B14125821.png)
![1-amino-4-[4-[[6-chloro-4-(3-sulfophenyl)imino-1H-1,3,5-triazin-2-ylidene]amino]-3-sulfoanilino]-9,10-dioxoanthracene-2-sulfonic acid](/img/structure/B14125836.png)
![diisopropoxy-[(Z)-oct-1-enyl]-borane](/img/structure/B14125841.png)

![2-[3-(3,4-dimethylbenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-[3-(methylsulfanyl)phenyl]acetamide](/img/structure/B14125848.png)
